molecular formula C10H15ClO B2634446 2-Chloro-1-spiro[2.5]octan-6-ylethanone CAS No. 2021455-69-4

2-Chloro-1-spiro[2.5]octan-6-ylethanone

Cat. No. B2634446
CAS RN: 2021455-69-4
M. Wt: 186.68
InChI Key: BAZIQWKBSRCUNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research has focused on the spirocyclic ketone due to its high reactivity, unique structural features, and promising biological activities. The synthesis and application of spirocyclopropane annelated to six- and five-member rings have been demonstrated in recent decades .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-spiro[2.5]octan-6-ylethanone is related to the spirocyclic ketone, which is known for its high reactivity and unique structural features.


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-1-spiro[2.5]octan-6-ylethanone are part of its appeal as a synthetic building block. Its high reactivity allows it to participate in a variety of reactions, contributing to its wide use in organic synthesis .

Scientific Research Applications

Multi-Component Syntheses

This compound has been used in the multi-component syntheses of spiro[furan-2,3′-indoline]-3-carboxylate derivatives . These derivatives were prepared via a three-component reaction of anilines, isatins (N-alkyl-indoline-2,3-diones), and diethyl acetylenedicarboxylate, in high yields .

Catalyst Development

The compound has been involved in the development of new catalysts. For instance, it has been used in the preparation of Brønsted acidic ionic liquids, which are easy-to-make and versatile catalysts .

Ionic Liquid Catalysts

The compound has been used in the development of ionic liquid catalysts for the synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives . The use of ultrasonic (US) irradiation led to the targeted products in high yields .

Butenolide Derivatives

The compound has been used in the synthesis of butenolide derivatives . Butenolides, particularly spirocyclic butanolide derivatives, have been known for their interesting chemical, biological, and medical properties .

properties

IUPAC Name

2-chloro-1-spiro[2.5]octan-6-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClO/c11-7-9(12)8-1-3-10(4-2-8)5-6-10/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZIQWKBSRCUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)CCl)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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